N-Pentylsuccinimide
Overview
Description
N-Pentylsuccinimide, also known as 1-Pentyl-2,5-pyrrolidinedione, is a chemical compound with the molecular formula C9H15NO2. It is a derivative of succinimide, where a pentyl group is attached to the nitrogen atom of the succinimide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Pentylsuccinimide can be synthesized through the reaction of succinic anhydride with pentylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as toluene, under reflux conditions. The reaction proceeds as follows:
Succinic anhydride+Pentylamine→this compound+Water
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Pentylsuccinimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-pentylsuccinamic acid.
Reduction: Reduction of this compound can yield this compound alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the pentyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-pentylsuccinamic acid.
Reduction: this compound alcohol.
Substitution: Various substituted succinimides depending on the nucleophile used
Scientific Research Applications
N-Pentylsuccinimide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of anticonvulsant drugs.
Industry: It is used in the production of polymers and other materials due to its ability to form stable imide linkages
Mechanism of Action
The mechanism by which N-Pentylsuccinimide exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function, leading to various biochemical effects. The exact pathways involved depend on the specific enzyme and the context in which this compound is used .
Comparison with Similar Compounds
N-Phenylsuccinimide: Similar structure but with a phenyl group instead of a pentyl group.
N-Methylsuccinimide: Contains a methyl group instead of a pentyl group.
N-Hydroxysuccinimide: Contains a hydroxyl group attached to the nitrogen atom.
Uniqueness: N-Pentylsuccinimide is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the synthesis of hydrophobic compounds or in the study of membrane-associated processes .
Properties
IUPAC Name |
1-pentylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQDNPLLVJBQNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201465 | |
Record name | 2,5-Pyrrolidinedione, 1-pentyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5332-35-4 | |
Record name | 1-Pentyl-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5332-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(n-Pentyl)succinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Pentylsuccinimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Pyrrolidinedione, 1-pentyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(N-PENTYL)SUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPO3M1PW2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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